molecular formula C15H23FN2O2S B5815400 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B5815400
M. Wt: 314.4 g/mol
InChI Key: FTPPNVWPZXFNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as Compound A, is a drug that has been studied extensively for its potential applications in the field of neuroscience. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release.

Mechanism of Action

4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. By blocking the sigma-1 receptor, this compound A modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. This compound A has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is its selectivity for the sigma-1 receptor. This selectivity allows for the modulation of specific neurotransmitters without affecting other cellular processes. However, one of the limitations of this compound A is its poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A. One potential direction is the investigation of its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is the development of more potent and selective sigma-1 receptor antagonists based on the structure of this compound A. Finally, the development of more effective delivery methods for this compound A could enhance its potential therapeutic applications.
Conclusion:
In conclusion, this compound A is a selective antagonist of the sigma-1 receptor that has potential applications in the field of neuroscience. Its mechanism of action involves the modulation of specific neurotransmitters, which can lead to neuroprotective effects and improvements in cognitive function. Despite its limitations, this compound A represents a promising avenue for the development of novel therapies for neurological disorders.

Synthesis Methods

The synthesis of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A involves several steps. The starting material is 4-fluorobenzenesulfonyl chloride, which is reacted with 3-(4-methyl-1-piperidinyl)propylamine to form the intermediate product. This intermediate is then reacted with sodium hydride and chloroform to yield this compound A.

Scientific Research Applications

4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. This compound A has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPPNVWPZXFNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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